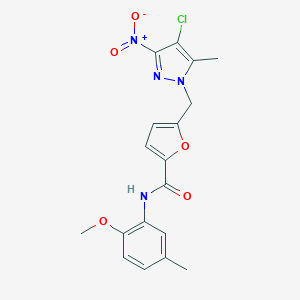![molecular formula C14H18N2O4S B213858 Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene class of compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Studies have shown that this compound inhibits the proliferation of various cancer cell lines.
2. Induction of apoptosis: Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells.
3. Modulation of oxidative stress: This compound has been found to modulate oxidative stress, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate in lab experiments include its potential pharmacological properties, which make it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate, including:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
4. Evaluation of the potential toxicity of this compound.
5. Studies to evaluate the potential of this compound as a therapeutic agent for various diseases.
Conclusion:
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of 5-amino-2-(cyclobutylamino)-4-methylthiophene-3-carboxylic acid with ethyl chloroformate. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit various pharmacological properties, making it a potential candidate for drug development. Some of the scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate exhibits cytotoxic activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antioxidant activity: Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Propiedades
Nombre del producto |
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C14H18N2O4S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
ethyl 5-carbamoyl-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-20-14(19)9-7(2)10(11(15)17)21-13(9)16-12(18)8-5-4-6-8/h8H,3-6H2,1-2H3,(H2,15,17)(H,16,18) |
Clave InChI |
VCJSCFAHWMZHSD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)



